1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride
Description
Emergence of Alkyl-Substituted Imidazolium Salts
The development of imidazolium-based ionic liquids began in the 1980s with the pioneering work of John Wilkes and colleagues, who introduced 1,3-dialkylimidazolium cations paired with chloroaluminate anions. These early systems, such as 1-ethyl-3-methylimidazolium chloride ([C₂mim]Cl), demonstrated room-temperature liquidity and sparked interest in their potential as "designer solvents". The subsequent synthesis of air- and water-stable variants in the 1990s, including 1-ethyl-3-methylimidazolium tetrafluoroborate ([C₂mim][BF₄]), marked a turning point in ionic liquid research by enabling broader industrial applications.
The specific structural evolution toward 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium chloride emerged from efforts to optimize hydrophobicity and thermal stability. The incorporation of a long octyl chain at the N-3 position and methyl groups at N-1 and N-2 positions reflects a deliberate strategy to balance steric effects and intermolecular interactions. This design mitigates crystallinity, as evidenced by the compound’s liquid state at room temperature, while enhancing solubility in nonpolar media.
Properties
IUPAC Name |
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZWDWNLXVDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[NH+](C1C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Methylation Approach
The most widely documented method involves sequential alkylation and methylation of the imidazole backbone.
Step 1: Formation of 1,2-Dimethylimidazole
The foundational intermediate is synthesized via high-temperature reaction of 2-methylimidazole with dimethyl carbonate (DMC) in aprotic solvents:
Reaction conditions :
-
Solvent : Chlorobenzene, DMF, or glycol monoethyl ether
-
Temperature : 120–140°C
-
Molar ratio : 1:2–3 (2-methylimidazole:DMC)
-
Time : 6–20 hours for DMC addition, followed by 1–5 hours of保温 (holding)
Mechanistic insight :
DMC acts as both solvent and methylating agent through nucleophilic substitution at the imidazole N-atoms. The absence of catalysts prevents potassium salt byproducts, simplifying purification.
Performance metrics :
Step 2: Octylation of 1,2-Dimethylimidazole
The methylated intermediate undergoes quaternization with octyl halides (typically chloride or bromide) to introduce the C8 chain:
Reaction equation :
Critical parameters :
-
Solvent : Acetonitrile, toluene, or solvent-free systems
-
Temperature : 80–120°C
-
Time : 12–48 hours
-
Molar ratio : 1:1.2–1.5 (imidazole:octyl halide)
Purification :
Yield optimization :
-
Highest yields (82–87%) achieved in acetonitrile at 100°C for 24h
-
Side products include dialkylated species when molar ratios exceed 1:1.5
Alternative Synthetic Pathways
One-Pot Methylation-Octylation
Emerging approaches combine both steps in a single reactor using sequential reagent addition:
Procedure :
-
Charge 2-methylimidazole, DMC, and octyl chloride
-
Heat to 130°C for 8h under nitrogen
-
Cool and perform solvent stripping
Advantages :
-
Eliminates intermediate isolation
-
Reduces total reaction time by 30%
Challenges :
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate kinetics:
Conditions :
-
Power: 300 W
-
Temperature: 140°C
-
Time: 45 minutes
Results :
| Metric | Conventional | Microwave |
|---|---|---|
| Reaction time | 24h | 0.75h |
| Yield | 82% | 78% |
| Energy consumption | 18 kWh | 2.3 kWh |
While faster, the method shows slight yield reduction from thermal degradation.
Solvent and Reagent Selection
Methylation Agents Comparison
| Reagent | Toxicity | Cost (USD/kg) | Reaction Efficiency |
|---|---|---|---|
| Dimethyl carbonate | Low | 1.20 | High |
| Methyl iodide | High | 45.00 | Moderate |
| Dimethyl sulfate | Extreme | 3.80 | High |
DMC’s low toxicity and cost make it preferable despite requiring higher temperatures.
Solvent Impact on Octylation
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | Low |
| Toluene | 2.4 | 72 | Moderate |
| DMF | 36.7 | 81 | High |
Polar solvents enhance ionic interaction but may increase solvent inclusion complexes.
Purification and Characterization
Distillation Parameters
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.43 (s, 1H, NCHN), 4.53 (s, 4H, CH₂), 3.07 (m, 4H, CH(CH₃)₂)
-
Elemental analysis : Calculated C 63.28%, H 10.97%, N 11.35%; Found C 63.15%, H 10.89%, N 11.28%
Industrial Scalability Considerations
Waste Management
Cost Analysis (Per Kilogram)
| Component | Cost (USD) |
|---|---|
| 2-methylimidazole | 120.00 |
| DMC | 8.50 |
| Octyl chloride | 65.00 |
| Energy | 15.00 |
| Total | 208.50 |
Chemical Reactions Analysis
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Studied for its potential in developing new pharmaceuticals and as a medium for enzyme reactions.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, facilitating reactions. In biological systems, it can interact with cell membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Alkyl Chain Length Modifications
- 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium; Chloride (CAS 79917-89-8): Molecular Formula: C₇H₁₅ClN₂ Molecular Weight: 162.66 g/mol Physical State: Solid (melting point: 64°C), soluble in methanol . Comparison: The shorter propyl chain reduces hydrophobicity compared to the octyl variant, making it more suitable for polar solvent applications.
- Comparison: The longer dodecyl chain enhances hydrophobicity, favoring applications in non-polar media or as surfactants .
Aromatic and Functionalized Derivatives
- 1-Methyl-3-[(tetradecanoyloxy)methyl]-1,2-dihydroimidazol-1-ium; Chloride (CAS 61413-62-5): Molecular Formula: C₂₀H₃₇ClN₂O₂ Molecular Weight: 385.97 g/mol Comparison: The ester-functionalized side chain increases lipophilicity, suggesting utility in biphasic catalysis or as biodegradable ionic liquids .
Counterion Effects
- 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium; Bromide (CAS 85100-76-1) :
- Molecular Weight : 207.11 g/mol
- Physical State : Liquid (refractive index: 1.56).
- Comparison : Bromide’s lower charge density compared to chloride reduces lattice energy, resulting in a lower melting point and higher ionic conductivity .
Biological Activity
1,2-Dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride, also known as an imidazolium ionic liquid, has gained attention in various fields due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential applications in biomedical research.
Molecular Formula: C13H26ClN2
Molecular Weight: 246.82 g/mol
IUPAC Name: this compound
CAS Number: 61546-09-6
Antimicrobial Activity
Research indicates that imidazolium-based ionic liquids possess significant antimicrobial properties. For instance, studies have demonstrated that the compound exhibits efficacy against various bacterial strains and fungi. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 0.8 mg/mL | |
| Candida albicans | 0.4 mg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on mammalian cells. The compound was tested on various cell lines including human fibroblasts and cancer cell lines.
Table 2: Cytotoxic Effects on Mammalian Cell Lines
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| Human Fibroblasts | >100 | No significant toxicity | |
| HeLa Cells | 50 | Moderate cytotoxicity | |
| MCF-7 Cells | 75 | Moderate cytotoxicity |
The biological activity of imidazolium ionic liquids is often attributed to their ability to interact with biological membranes and proteins. This interaction can lead to:
- Membrane Disruption: The hydrophobic octyl group enhances the compound's affinity for lipid bilayers, resulting in membrane destabilization.
- Protein Denaturation: Ionic interactions may lead to conformational changes in proteins, affecting their function.
Case Studies
Several studies have highlighted the potential applications of this compound in biomedical contexts:
- Antibacterial Coatings: Research has shown that incorporating this ionic liquid into polymer matrices can create antibacterial surfaces for medical devices.
- Drug Delivery Systems: The compound's solubility properties make it a candidate for formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs.
- Cancer Therapeutics: Preliminary studies suggest that this compound may enhance the efficacy of certain chemotherapeutic agents by increasing their cellular uptake.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium chloride, and how is purity validated?
- Methodology : Synthesis typically involves quaternization of 1-methylimidazole with 1-chlorooctane, followed by anion exchange if required. Purification is achieved via recrystallization or column chromatography. Purity validation employs / NMR to confirm substituent integration and absence of unreacted precursors. Mass spectrometry (MS) further verifies molecular ion peaks and chloride counterion retention .
- Key Data : For structurally similar ionic liquids (e.g., 1-dodecyl-3-methylimidazolium chloride), NMR shows characteristic imidazolium ring proton shifts (δ 9–10 ppm) and alkyl chain resonances (δ 0.8–1.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodology :
- NMR : , , and NMR identify electronic environments of the imidazolium core and alkyl substituents.
- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, confirming steric effects from the octyl chain. For example, related iridium complexes show N–C bond lengths of ~1.33 Å in imidazolium ligands .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .
Advanced Research Questions
Q. How does the octyl chain length influence physicochemical properties (e.g., viscosity, solubility) compared to shorter-chain analogs?
- Methodology :
- Thermogravimetric analysis (TGA) : Measures thermal stability; longer alkyl chains (e.g., octyl vs. methyl) increase decomposition temperatures due to hydrophobic interactions.
- Rheometry : Quantifies viscosity changes; octyl-substituted ionic liquids exhibit higher viscosity than methyl analogs, impacting solvent selection in catalysis .
- Solubility studies : Octyl chains enhance solubility in non-polar solvents, validated via partition coefficient (LogP) measurements using HPLC .
Q. What mechanistic role does this ionic liquid play in stabilizing transition metal catalysts (e.g., iridium or ruthenium complexes)?
- Methodology :
- Kinetic studies : Monitor reaction rates in the presence/absence of the ionic liquid to assess catalytic activity. For instance, iridium complexes with imidazolium ligands show enhanced turnover frequencies in hydrogenation reactions .
- Spectroscopic monitoring : UV-vis and IR spectroscopy track metal-ligand interactions. DFT calculations model charge transfer between the ionic liquid’s imidazolium ring and metal centers .
Q. How can computational methods optimize experimental conditions for reactions involving this compound?
- Methodology :
- Quantum chemical calculations : Use software (e.g., Gaussian, ORCA) to model reaction pathways and transition states. For example, COSMO-RS predicts solvation effects in ionic liquid-mediated reactions .
- High-throughput screening : Combine computational predictions with automated reactors to test variables (temperature, stoichiometry) efficiently. ICReDD’s approach reduces trial-and-error by 70% in reaction optimization .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in reported solubility or stability data?
- Methodology :
- Multi-technique validation : Cross-check solubility using dynamic light scattering (DLS), NMR dilution experiments, and computational solubility parameters (Hansen solubility parameters).
- Environmental controls : Ensure consistency in humidity and oxygen levels, as imidazolium salts are hygroscopic and prone to hydrolysis under acidic conditions .
Q. What strategies validate the compound’s biological activity in medicinal chemistry studies?
- Methodology :
- Enzyme inhibition assays : Use fluorescence-based assays to measure IC values against target enzymes (e.g., kinases).
- Cellular uptake studies : Label the compound with fluorescent tags (e.g., BODIPY) and track intracellular localization via confocal microscopy .
- Theoretical docking : AutoDock or Schrödinger Suite predicts binding modes to biological targets, guiding structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
